Cinnamaldehyde azine

Description

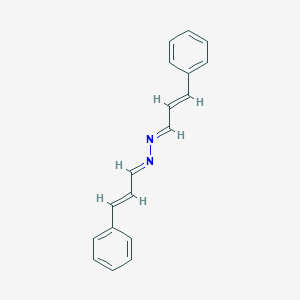

Structure

3D Structure

Properties

IUPAC Name |

N-(cinnamylideneamino)-3-phenylprop-2-en-1-imine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2/c1-3-9-17(10-4-1)13-7-15-19-20-16-8-14-18-11-5-2-6-12-18/h1-16H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIBXLDBZXACZIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC=NN=CC=CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801185534 | |

| Record name | 3-Phenyl-2-propenal 2-(3-phenyl-2-propen-1-ylidene)hydrazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801185534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1568-11-2 | |

| Record name | 3-Phenyl-2-propenal 2-(3-phenyl-2-propen-1-ylidene)hydrazone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1568-11-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Phenyl-2-propenal 2-(3-phenyl-2-propen-1-ylidene)hydrazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801185534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Directed Chemical Transformations

Fundamental Condensation Pathways of Cinnamaldehyde (B126680) Azine

The formation of cinnamaldehyde azine is primarily achieved through the condensation reaction between cinnamaldehyde and hydrazine (B178648). This reaction is a classic example of nucleophilic addition to a carbonyl group, followed by elimination of water.

The synthesis of this compound proceeds through a well-understood, stepwise mechanism involving the twofold condensation of cinnamaldehyde with hydrazine (N₂H₄). The reaction is initiated by the nucleophilic attack of a nitrogen atom from hydrazine on the electrophilic carbonyl carbon of a cinnamaldehyde molecule quora.com. This attack forms a tetrahedral intermediate known as a carbinolamine or hemiaminal .

The condensation reaction to form azines can be effectively facilitated using base catalysis. researchgate.net While the reaction can proceed without a catalyst, particularly under forcing conditions, the presence of a base can accelerate the process. In the context of the Wolff-Kishner reaction, which involves the formation of a hydrazone intermediate, a strong base like potassium hydroxide (B78521) (KOH) is used. openstax.org The base assists in the deprotonation steps that are crucial for the subsequent transformation of the hydrazone. openstax.org

In procedures specifically targeting the synthesis of azines, bases such as sodium hydroxide (NaOH) can be employed. sathyabama.ac.in For instance, a common laboratory method involves dissolving the aldehyde in a suitable solvent like ethanol, followed by the addition of hydrazine and a catalytic amount of an aqueous NaOH solution. sathyabama.ac.in The mixture is then stirred, often for several hours, to allow for the completion of the reaction. The use of strong bases like NaOH or KOH is a known method to catalyze the decomposition of related intermediates, and in some synthetic routes, their presence can influence the product distribution. orgsyn.org

Rational Design and Synthesis of this compound Derivatives

This compound, a symmetrical Schiff base derived from the condensation of two equivalents of cinnamaldehyde with one equivalent of hydrazine, serves as a versatile platform for advanced synthetic transformations. Its structure, characterized by a conjugated system encompassing two aromatic rings, two carbon-carbon double bonds, and a central C=N-N=C core, offers multiple reactive sites for rational chemical modification. The strategic manipulation of this compound allows for the generation of a diverse array of derivatives with potential applications in various fields of chemical science. Advanced methodologies focus on leveraging the inherent reactivity of the azine moiety and the α,β-unsaturated systems to construct complex molecular architectures.

Utilization as a Precursor in Heterocyclic Synthesis (e.g., Pyridones)

The conjugated π-system and the presence of four heteroatoms (two nitrogen atoms) make this compound a valuable precursor for the synthesis of nitrogen-containing heterocyclic compounds. The C=N-N=C backbone can participate in various cycloaddition reactions, acting as a synthon for building six-membered rings like pyridines and their corresponding pyridones.

In inverse-electron-demand Diels-Alder reactions, azadienes react with electron-rich dienophiles to form heterocyclic structures. Although direct cycloaddition with this compound is complex, its structural motifs are analogous to precursors used in established pyridine syntheses. For instance, reactions that form pyridines often involve the condensation of α,β-unsaturated aldehydes or ketones with a nitrogen source. nih.govacs.org this compound can be envisioned as a pre-formed nitrogen-containing building block that, under specific catalytic conditions, could cyclize or react with other components to yield highly substituted pyridines or pyridones.

Table 1: Potential Heterocyclic Systems from this compound

| Heterocycle Class | Potential Reaction Type | Key Intermediates/Conditions |

|---|---|---|

| Pyridines/Pyridones | Cycloaddition / Annulation | Reaction with alkynes, thermal or metal catalysis |

| Pyrazoles | Cyclization / Rearrangement | Acid-catalyzed intramolecular cyclization |

| 1,2,4-Triazines | Reaction with Dienophiles | Inverse-electron-demand Diels-Alder |

Oxidative Functionalization to Azine Oxides

The nitrogen atoms in the this compound backbone are susceptible to oxidation, leading to the formation of the corresponding azine N-oxides. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (mCPBA). nih.govchem-station.com The introduction of N-oxide functionalities significantly alters the electronic properties of the azine molecule.

These N-oxide groups can serve as effective directing groups in transition-metal-catalyzed C-H functionalization reactions, enhancing the reactivity of specific positions on the molecule for further derivatization. Moreover, the formation of N-oxides can improve the oxygen balance in energetic materials, a critical parameter for their performance. mdpi.comresearchgate.net The synthesis of azine N-oxides from this compound provides a strategic entry point to a class of compounds with unique reactivity and potential utility in materials science and synthetic chemistry.

Common oxidizing agents for the synthesis of N-oxides include:

Hydrogen Peroxide (H₂O₂)

meta-Chloroperoxybenzoic acid (mCPBA)

Peroxyacids nih.gov

Methyltrioxorhenium (MTO) as a catalyst with urea-hydrogen peroxide chem-station.com

Reductive Transformations to Hydrazine Derivatives

The two imine (C=N) bonds within the this compound structure can be selectively reduced to yield the corresponding saturated hydrazine derivative, 1,2-bis(3-phenylpropyl)hydrazine. This reductive transformation converts the planar, conjugated sp²-hybridized C=N centers into flexible, sp³-hybridized C-N single bonds, fundamentally altering the molecule's shape and chemical properties.

This reduction can be accomplished using a variety of reducing agents. A common and effective reagent for this purpose is sodium borohydride (NaBH₄), often used in an alcoholic solvent like methanol or ethanol. rsc.orgresearchgate.net Catalytic hydrogenation, employing catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere, is another powerful method for achieving this transformation. The resulting hydrazine derivatives are valuable intermediates for synthesizing more complex molecules, including certain pharmaceuticals and agrochemicals.

Table 2: Common Reducing Agents for Azine Reduction

| Reagent/System | Typical Conditions | Selectivity Notes |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol or Ethanol, Room Temp. | Primarily reduces C=N bonds; may reduce C=C if activated. researchgate.net |

| Catalytic Hydrogenation (H₂/Pd-C) | H₂ gas, Methanol or Ethyl Acetate | Reduces both C=N and C=C bonds. |

| Lithium Aluminium Hydride (LiAlH₄) | Anhydrous THF or Ether, 0°C to RT | Powerful, non-selective, reduces multiple functional groups. |

Nucleophilic Substitution Reactions of the Azine Moiety

The this compound molecule possesses multiple electrophilic sites that are susceptible to nucleophilic attack. While classical nucleophilic substitution on the azine core is not typical, the structure is highly reactive towards nucleophilic addition reactions. maynoothuniversity.ie The primary electrophilic centers are the imine carbons and the β-carbons of the α,β-unsaturated system. nih.gov

1,2-Addition: Hard nucleophiles can attack the carbon atoms of the C=N double bonds. This results in the addition of the nucleophile to the carbon and protonation of the nitrogen, leading to a substituted hydrazine derivative after workup.

1,4-Conjugate Addition (Michael Addition): Soft nucleophiles, such as thiols or amines, can attack the β-carbon of the cinnamaldehyde backbone in a Michael-type reaction. nih.govnih.gov This reaction is facilitated by the extended conjugation of the molecule. The initial attack forms an enolate intermediate which can then tautomerize or react further.

The competition between these two pathways depends on the nature of the nucleophile (Hard and Soft Acid-Base theory), the solvent, and the reaction temperature. This reactivity allows for the introduction of a wide range of functional groups onto the this compound scaffold. bham.ac.uk

Implementation of Protecting Group Strategies

The formation of this compound from cinnamaldehyde and hydrazine can itself be considered a protecting group strategy for the aldehyde functionality. The aldehyde group in cinnamaldehyde is highly reactive towards nucleophiles and both oxidation and reduction. nih.gov By converting it into the more stable azine, the carbonyl reactivity is masked.

The azine linkage is generally stable to a range of reaction conditions, including certain organometallic reagents and basic conditions, under which the free aldehyde would react. The aldehyde can be regenerated from the azine when needed through hydrolysis, typically by treatment with mild acid in the presence of water. This deprotection step breaks the C=N bonds and releases two molecules of cinnamaldehyde and hydrazine hydrate. This strategy allows for selective reactions to be performed on other parts of a molecule without affecting the sensitive aldehyde group.

Microwave-Assisted Synthetic Protocols

The synthesis of this compound can be significantly enhanced through the use of microwave-assisted organic synthesis (MAOS). The conventional synthesis, which involves the condensation of cinnamaldehyde with hydrazine hydrate, can be slow and may require prolonged heating. Microwave irradiation provides rapid and efficient heating, leading to a dramatic reduction in reaction times and often an improvement in product yields. researchgate.net

Microwave-assisted protocols for the synthesis of symmetrical azines are often performed under solvent-free conditions, which aligns with the principles of green chemistry by reducing waste and avoiding the use of potentially hazardous solvents. The reaction typically involves mixing cinnamaldehyde and a hydrazine source, with or without a solid support or catalyst, and irradiating the mixture in a dedicated microwave reactor for a few minutes. researchgate.netnih.gov

Table 3: Comparison of Synthetic Methods for Azine Formation

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

|---|---|---|

| Reaction Time | Hours | Minutes researchgate.net |

| Energy Consumption | High | Low researchgate.net |

| Yields | Moderate to Good | Often Higher |

| Solvent Use | Often requires solvents | Can be solvent-free researchgate.net |

| Side Reactions | More prevalent | Often reduced |

High-Throughput Screening Methodologies for Analog Discovery

High-throughput screening (HTS) has become an indispensable tool in chemical synthesis and drug discovery, enabling the rapid evaluation of numerous reaction conditions and the discovery of novel analogs. These methodologies are particularly advantageous for exploring the chemical space around a core structure like this compound.

One prominent HTS approach combines high-throughput electrochemistry (HTE) with mass spectrometry (MS). This platform, sometimes referred to as "Legion," utilizes a 96-well microtiter plate format, allowing for the simultaneous and individually controlled electrochemical synthesis of a library of compounds. The electrosynthesis of benzophenone azine has been successfully optimized using this technique, demonstrating its applicability to azine synthesis. The workflow involves arraying various reaction parameters—such as substrate concentrations, catalysts, and applied potentials—across the plate. The resulting products in each well are then rapidly analyzed by nanoelectrospray ionization mass spectrometry (nESI-MS), which provides molecular specificity and allows for the quantification of product formation. This combination of automated synthesis and analysis significantly accelerates the discovery and optimization of reaction conditions for generating diverse azine analogs.

Another HTS strategy applicable to analog discovery involves nanomole-scale reaction screening. This method allows for more than 1,500 experiments to be conducted in less than a day, using as little as 0.02 milligrams of a starting material per reaction. By employing robotics commonly used in biotechnology and advanced MS-based analysis, researchers can rapidly scout for successful reaction conditions for chemistries that may have previously failed on a larger scale. This miniaturized approach is ideal for situations where starting materials are scarce and allows for the screening of a wide array of catalysts, reagents, and substrates to quickly identify optimal conditions for synthesizing a library of this compound analogs.

Synthesis of Asymmetrical Azines from Cinnamaldehyde

Asymmetrical azines, which possess two different carbonyl-derived moieties, are valuable compounds in organic synthesis. A common and effective method for their preparation involves a two-step process starting from cinnamaldehyde.

The initial step is the formation of cinnamaldehyde hydrazone. This is typically achieved by reacting cinnamaldehyde with one equivalent of hydrazine hydrate in a suitable solvent, such as ethanol. The reaction is generally straightforward and proceeds under mild conditions.

Once the cinnamaldehyde hydrazone is isolated, it serves as a key intermediate for the synthesis of the asymmetrical azine. In the second step, the hydrazone is reacted with a different aldehyde or ketone. This condensation reaction is often catalyzed by a few drops of a strong acid, such as concentrated hydrochloric acid, and is typically carried out by refluxing the reactants in an ethanolic solution. This method has been successfully used to synthesize a variety of asymmetrical azines by reacting the corresponding hydrazone with aromatic aldehydes. For instance, an asymmetrical azine can be obtained by reacting 2-(3',5'-dinitro-benzoyl)-3-nitronaphtho[2,1-b]furanhydrazone with cinnamaldehyde in refluxing ethanol with a catalytic amount of concentrated hydrochloric acid.

An alternative approach for synthesizing asymmetrical azines involves the interchange of the alkylidene group between a pre-formed azine and an imine, a reaction that is catalyzed by an acid. Furthermore, a one-pot synthesis of unsymmetrical azines has been developed where in-situ generated diazo compounds are captured by triphenylphosphine to yield the desired products in good yields.

Formation via Dimerization of Diazo Compounds

The formation of azines through the dimerization of diazo compounds is a known synthetic route, often occurring during the thermal decomposition of these nitrogen-containing molecules. Azines are frequently observed as major products in such reactions, which can proceed through a couple of proposed mechanisms.

One pathway involves the initial loss of dinitrogen (N₂) from a diazo molecule to form a highly reactive carbene intermediate. This carbene can then react with a second molecule of the diazo compound to yield the corresponding azine.

Alternatively, a bimolecular reaction can occur directly between two molecules of the diazo compound without the intermediate formation of a free carbene. This mechanism is thought to involve the nucleophilic attack of the carbon atom of one diazo molecule on the terminal nitrogen of a second diazo molecule. The resulting intermediate then loses a molecule of N₂ to form the stable azine.

Studies on the thermal decomposition of phenyldiazomethane have shown that benzalazine is formed through both unimolecular (likely involving a carbene) and bimolecular pathways. Similarly, the thermal decomposition of diphenyldiazomethane has been found to produce benzophenone azine through both the reaction of the diphenylmethylene carbene with the parent diazo compound and a direct reaction between two diphenyldiazomethane molecules. While a specific study detailing the formation of this compound from a cinnamaldehyde-derived diazo compound via this method is not extensively documented, these established mechanisms for structurally similar aromatic diazo compounds provide a strong basis for its feasibility.

Functionalization of Cinnamaldehyde into Arylidene Derivatives

The presence of an α,β-unsaturated carbonyl group makes cinnamaldehyde a valuable precursor for the synthesis of more complex molecules, including a variety of arylidene derivatives. A key transformation for this purpose is the Knoevenagel condensation, which involves the reaction of an aldehyde or ketone with an active methylene compound to form a new carbon-carbon double bond.

This reaction has been effectively used to synthesize arylidene barbituric acid derivatives from cinnamaldehyde. In one such synthesis, cinnamaldehyde is condensed with barbituric acid in the presence of a catalyst. The reaction proceeds by the abstraction of a proton from the active methylene group of barbituric acid, forming an enolate ion which then undergoes a nucleophilic attack on the carbonyl group of cinnamaldehyde. Subsequent dehydration yields the arylidene product.

A range of catalysts have been employed to facilitate this condensation, with a focus on developing more efficient and environmentally friendly methods. Samarium(III) chloride has been used as a catalyst in an aqueous medium at room temperature, providing a green synthetic route. Other catalysts, such as urea under microwave irradiation and in solvent-free conditions, have also proven effective for the Knoevenagel condensation of cinnamaldehyde with various active methylene compounds like malononitrile and ethyl cyanoacetate. The choice of catalyst and reaction conditions can significantly influence the yield and purity of the resulting arylidene derivatives.

Below is a table summarizing various catalytic systems used for the Knoevenagel condensation of cinnamaldehyde with different active methylene compounds.

| Active Methylene Compound | Catalyst | Solvent | Reaction Conditions | Product Yield (%) |

| Barbituric Acid | Samarium(III) Chloride | Water | Room Temperature, 2h | - |

| Malononitrile | Urea (10 mol%) | Solvent-free | Microwave (300W), 1-3 min | High |

| Ethyl Cyanoacetate | Urea (10 mol%) | Solvent-free | Microwave (300W), 1-3 min | High |

| Barbituric Acid | Citric acid on Fe₃O₄ | - | - | - |

| Barbituric Acid | Nickel nanoparticles | - | - | Medium to Good |

Table showing various catalysts and conditions for the Knoevenagel condensation of cinnamaldehyde.

Molecular Architecture, Stereochemistry, and Conformational Dynamics

Spectroscopic Elucidation of Cinnamaldehyde (B126680) Azine Structure

Spectroscopic methods are fundamental to confirming the molecular identity and exploring the conformational preferences of cinnamaldehyde azine in various states.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of individual atoms within the this compound molecule. researchgate.net Both ¹H and ¹³C NMR data are crucial for confirming the structure and understanding its stereochemistry. researchgate.net

In ¹H NMR spectroscopy, the chemical shifts of the protons are indicative of their electronic environment. For this compound, the azomethine protons (-CH=N-) are particularly informative. Their chemical shift is significantly shielded compared to the aldehydic proton of the parent cinnamaldehyde. niscpr.res.in This shielding suggests that both azomethine protons adopt a syn conformation with respect to the N-N single bond. niscpr.res.in The coupling constants between the vinylic protons confirm that the trans configuration of the cinnamaldehyde backbone is retained in the azine derivative. niscpr.res.in

¹³C NMR spectroscopy complements the proton data by providing insights into the carbon skeleton. The chemical shift of the azomethine carbon is a key indicator of the C=N bond's electronic character. niscpr.res.in Studies on this compound and its derivatives show that substituents on the phenyl ring can influence the electronic density and thus the chemical shifts of the carbons throughout the conjugated system. niscpr.res.in

Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), are employed to establish the connectivity between protons within the molecule. For this compound, ¹H-¹H COSY spectra would confirm the coupling between the vinylic protons and the aldehydic proton, as well as the correlations within the phenyl rings. niscpr.res.in

Table 1: Representative ¹H NMR Chemical Shifts for this compound in CDCl₃

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Azomethine H | ~8.38 | d | |

| Vinylic H (α to N) | ~7.15 | dd | |

| Vinylic H (β to N) | ~7.05 | d | |

| Aromatic H | 7.2-7.5 | m |

Table 2: Representative ¹³C NMR Chemical Shifts for this compound

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| Azomethine C | ~163.53 |

| Vinylic C (α to N) | ~128.98 |

| Vinylic C (β to N) | ~143.36 |

| Aromatic C | 127-136 |

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight and elemental composition of a compound. researchgate.net For this compound (C₁₈H₁₆N₂), HRMS provides an accurate mass measurement, which helps to confirm its molecular formula. nih.govuni.lu The technique can distinguish between compounds with the same nominal mass but different elemental compositions. The fragmentation pattern observed in the mass spectrum can also provide structural information, corroborating the connectivity of the atoms within the molecule.

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₈H₁₆N₂ |

| Calculated Monoisotopic Mass | 260.13135 Da |

| Ionization Mode | ESI |

| Observed m/z [M+H]⁺ | 261.13863 |

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. researchgate.netup.ac.zaspectroscopyonline.com For this compound, these methods are particularly useful for confirming the presence of the C=N (imine) and C=C bonds, as well as the aromatic ring vibrations. researchgate.netnih.gov

The IR spectrum of this compound shows a characteristic strong absorption band for the C=N stretching vibration, typically in the range of 1620-1630 cm⁻¹. This band is a clear indicator of the formation of the azine linkage. The C=C stretching vibrations of the vinyl groups and the aromatic rings appear at slightly lower frequencies. researchgate.net

Raman spectroscopy provides complementary information. mpg.de Since the this compound molecule is highly symmetrical, some vibrations that are weak or inactive in the IR spectrum may be strong in the Raman spectrum, and vice-versa. up.ac.za This complementarity is essential for a complete vibrational analysis.

Table 4: Key Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Frequency (cm⁻¹) |

|---|---|---|

| C=N Stretch | IR | ~1620-1630 |

| Aromatic C=C Stretch | IR | ~1585 |

| C-H Stretch (Aromatic/Vinylic) | IR | ~3000-3100 |

Crystallographic and Solid-State Structural Investigations

While spectroscopic methods provide information about the molecule's connectivity and conformation in solution, X-ray crystallography offers a precise picture of its three-dimensional structure in the solid state. uhu-ciqso.esuol.de

Single crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. uhu-ciqso.esuol.de This technique has been applied to this compound and its derivatives to elucidate their solid-state structures. researchgate.netnih.govresearchgate.net The analysis provides precise bond lengths, bond angles, and torsion angles, which are crucial for understanding the molecule's stereochemistry and conformational preferences. nih.gov The crystal structure of this compound reveals that the molecule generally adopts a planar or near-planar conformation, which maximizes the conjugation along the carbon-nitrogen backbone. nih.gov

The way molecules are arranged in a crystal, known as crystal packing, is determined by a variety of intermolecular interactions. For this compound, these interactions are primarily of the van der Waals type, including π-π stacking between the phenyl rings of adjacent molecules. The crystal packing analysis reveals how these weak forces collectively stabilize the crystal lattice. Understanding these interactions is important as they can influence the material's physical properties.

Conformational Isomerism and Stereochemical Studies

Azines, including this compound, are capable of existing as several configurational isomers due to the nature of their C=N double bonds. erpublications.com The study of these isomers is crucial for understanding the compound's properties and reactivity.

Like other aldazines, this compound can exist in three distinct configurational forms: (E,E), (E,Z), and (Z,Z). erpublications.com The "E" (entgegen) and "Z" (zusammen) notation describes the stereochemistry at each C=N double bond, based on the priority of the substituents. libretexts.orgwikipedia.org

The (E,E) isomer is generally the most thermodynamically stable and is the preferred configuration for most aromatic azines under normal conditions. erpublications.com In this form, the larger groups attached to the C=N bonds are positioned trans to the central N-N bond. erpublications.com The (E,Z) and (Z,Z) isomers are less stable and are typically formed through specific processes like photochemical isomerization. erpublications.com Computational studies on similar azine systems have confirmed the energy ordering of Z,Z > E,Z > E,E in terms of thermodynamic preference. mst.edumissouri.edu

Table 1: Configurational Isomers of this compound

| Isomer Configuration | Description | Relative Stability |

|---|---|---|

| (E,E) | Both cinnamyl groups are trans with respect to the N-N bond. | Most stable, thermodynamically preferred. erpublications.com |

| (E,Z) | One cinnamyl group is trans and one is cis to the N-N bond. | Less stable than (E,E). |

| (Z,Z) | Both cinnamyl groups are cis with respect to the N-N bond. | Least stable. mst.edumissouri.edu |

Azines with aromatic substituents are often photochromic, meaning they can undergo reversible changes in their structure and color upon exposure to light. erpublications.com this compound can undergo photochemical E/Z isomerization around the C=N double bonds. erpublications.com This process is initiated by the absorption of light, which excites the molecule from its stable (E,E) ground state to an excited state. In the excited state, the energy barrier for rotation around the C=N bond is lowered, allowing for the conversion to the less stable (E,Z) and (Z,Z) isomers. erpublications.comrsc.org This isomerization can also be thermally induced. erpublications.com The ability to switch between isomers through photochemical means is a key feature of azines and is explored for applications in materials science, such as in optical devices and image recording materials. erpublications.comrsc.org

s-trans Conformation: In this arrangement, the C=N-N=C dihedral angle is 180°. This planar conformation allows for the maximum potential conjugation between the two halves of the azine molecule. rsc.org In some azine derivatives, intramolecular hydrogen bonding can help enforce a rigid, coplanar s-trans structure, which enhances π-electron delocalization. rsc.org

gauche Conformation: Here, the dihedral angle deviates significantly from 180°. rsc.org Despite the potential for conjugation in the s-trans form, many azines, particularly in the solid state, adopt a gauche conformation. missouri.edu This preference can be due to intrinsic electronic effects or crystal packing forces that favor a non-planar arrangement to minimize steric hindrance and optimize intermolecular interactions. missouri.edumissouri.edu Even in asymmetrical azines designed with strong electron-donating and electron-withdrawing groups to encourage planarity, the intrinsic or packing-induced preference for a gauche conformation often dominates. missouri.edu

Studies on formaldazine, the parent azine, show that the energy difference between the trans and gauche conformations can be minimal, allowing for flexibility in the azine bridge. researchgate.net

Advanced Spectroscopic and Photophysical Characterization

Electronic Absorption and Emission Spectroscopy of Cinnamaldehyde (B126680) Azine

The electronic spectra of azine derivatives are governed by transitions involving their π-electron systems. In cinnamaldehyde azine, the extended conjugation across the entire molecule, including the phenyl rings, ethylenic double bonds, and the central azine linker, results in characteristic absorption and emission profiles.

Studies on related azine-linked systems show that these molecules typically exhibit a high-energy absorption band and a lower-energy absorption band. nih.gov The lower-energy band is assigned to the S₀→S₁ (π→π) transition, while the higher-energy band corresponds to the S₀→S₂ transition. nih.govlibretexts.org For instance, a study on a pyrene-cinnamaldehyde hybrid linked by an azine bridge reported a low-energy absorption band that shows a slight shift with solvent polarity. nih.gov The color of cinnamaldehyde itself is due to the π → π transition, which is shifted towards the visible spectrum because of its conjugated system. wikipedia.org

Solvent-Dependent Solvatochromism and Stokes Shift Analysis

Solvatochromism describes the change in the color of a substance when it is dissolved in different solvents. This phenomenon is a direct consequence of the differential solvation of the ground and excited states of the molecule. This compound and its derivatives exhibit significant solvatochromism, indicating a change in their electronic distribution upon excitation.

The emission spectra, in particular, show dramatic sensitivity to the solvent's polarity. mdpi.com An increase in solvent polarity generally leads to a bathochromic (red) shift in the emission maximum. acs.org This red shift occurs because more polar solvents can better stabilize the more polar excited state compared to the ground state, thus lowering the energy of the excited state and the energy of the emitted photon.

The Stokes shift, which is the difference in energy (or wavelength) between the absorption maximum and the emission maximum, is a key indicator of the extent of the structural and electronic rearrangement in the excited state. For molecules exhibiting intramolecular charge transfer, the Stokes shift is typically large and highly dependent on solvent polarity. researchgate.net In a pyrene-cinnamaldehyde hybrid, Stokes shift values were observed to range from approximately 5480 cm⁻¹ in chloroform (B151607) to 7750 cm⁻¹ in dimethyl sulfoxide (B87167) (DMSO). nih.gov This large variation underscores the significant charge redistribution in the excited state. The relationship between the Stokes shift and solvent polarity can be analyzed using the Lippert-Mataga equation, which provides a method to estimate the change in dipole moment upon excitation. mdpi.com For the pyrene-cinnamaldehyde hybrid, the excited-state dipole moment was calculated to be 12.01 D, significantly higher than the ground-state dipole moment of 4.97 D, confirming the charge-transfer nature of the excited state. nih.govacs.org

Table 1: Example of Solvent Effects on the Photophysical Properties of an Azine-Linked Cinnamaldehyde Derivative

| Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (cm⁻¹) |

| Chloroform | 428 | 545 | 5480 |

| Acetonitrile | 425 | 570 | 6600 |

| Methanol | 424 | 580 | 6930 |

| DMSO | 432 | 605 | 7750 |

| Data derived from a study on a pyrene-cinnamaldehyde hybrid for illustrative purposes. nih.gov |

Excited-State Intramolecular Charge Transfer (ICT) Phenomena

The significant solvatochromic shifts observed in this compound derivatives are a hallmark of excited-state intramolecular charge transfer (ICT). ossila.com Upon photoexcitation, an electron is transferred from an electron-donating part of the molecule to an electron-accepting part, creating a highly polar, charge-separated excited state. ossila.com In many cinnamaldehyde derivatives, the dimethylamino group often serves as the electron donor. researchgate.net

The formation of an ICT state is responsible for the "anomalous" red-shifted fluorescence band seen in polar solvents. researchgate.net In some cases, dual fluorescence can be observed, with a higher-energy band corresponding to a locally excited (LE) state and the red-shifted band corresponding to the ICT state. ossila.com The LE state has an electronic distribution similar to the ground state, while the ICT state involves significant charge redistribution. ossila.com The transition from an LE state to an ICT state can sometimes involve molecular twisting, leading to a twisted intramolecular charge transfer (TICT) state. researchgate.net The efficiency of ICT and the subsequent emission are highly dependent on the solvent's ability to stabilize the charge-separated state.

Excimer Formation Dynamics in Azine-Linked Systems

An excimer is an excited-state dimer that is formed between two identical molecules, one of which is in an excited state. It is a short-lived species that can emit light at a longer wavelength (lower energy) than the monomer emission. While excimer formation is common for planar aromatic molecules like pyrene (B120774), the extended and flexible nature of azine-linked systems can also facilitate this process. acs.orgacs.org

In a specially designed asymmetric azine linking a pyrene unit to a dimethylamino-cinnamaldehyde unit, researchers observed simultaneous ICT and excimer emission. nih.govacs.org The emission spectra showed a polarity-sensitive band due to ICT and another band characteristic of a pyrene excimer. acs.org The formation of the excimer was found to be highly dependent on the solvent environment. For instance, in water, exclusive excimer emission was observed, while in other organic solvents, both the excimer and the charge-transfer bands were present. acs.orgnih.gov This suggests that in aqueous environments, the hydrophobic nature of the molecule promotes an aggregation or conformational change that favors the face-to-face stacking of the pyrene moieties, leading to excimer formation. The interplay between these two competing excited-state pathways (ICT and excimer formation) is a rare phenomenon and highlights the complex photophysics of these azine-linked structures. nih.govacs.org

Time-Resolved Spectroscopic Investigations of Excited-State Decay

Time-resolved fluorescence spectroscopy provides crucial insights into the dynamics of the excited state, including the rates of different decay processes. For this compound and its derivatives, these studies help to elucidate the timescales of ICT, excimer formation, and non-radiative decay pathways.

In systems exhibiting ICT, time-resolved measurements can distinguish between the lifetimes of the LE and ICT states. For example, in studies of silver complexes with azine ligands, time-resolved fluorescence decay was bi-exponential, revealing an ultra-fast component on the order of picoseconds and a slower component. psu.edu The average lifetime of a fluorescent molecule can increase in polar solvents, signifying the stabilization of the charge-transfer state. nih.gov However, an increase in solvent polarity can also facilitate non-radiative relaxation processes, which would decrease the fluorescence quantum yield and lifetime. researchgate.net

For the azine-linked pyrene-cinnamaldehyde hybrid, time-resolved experiments were essential to understand the kinetics of the dual emission (ICT and excimer). nih.gov The average lifetime of the excited state was found to increase with solvent polarity, supporting the stabilization of the CT state. nih.gov Such studies are critical for understanding how the molecular structure and environment dictate the ultimate fate of the absorbed photon energy.

Photophysical Properties in Optoelectronic Materials Design

The unique photophysical properties of this compound and related compounds, such as strong absorption, large Stokes shifts, and environmentally sensitive fluorescence, make them attractive candidates for various optoelectronic applications. mdpi.com

The tunability of their absorption and emission spectra through chemical modification (e.g., adding electron-donating or -withdrawing groups) or by changing the solvent environment is a significant advantage. rsc.org For example, introducing strong donor and acceptor groups can enhance the ICT character, leading to emission in the red or even near-infrared (NIR) region of the spectrum. researchgate.netmdpi.com

The high fluorescence sensitivity to solvent polarity makes these compounds excellent candidates for use as fluorescent probes and sensors. acs.org They can be used to probe the local polarity of microenvironments, such as in biological membranes or polymer matrices. The azine-linked pyrene-cinnamaldehyde hybrid, with its novel excimer-coupled charge transfer phenomenon, was proposed as a potential probe for studying supramolecular assemblies of biological interest. nih.gov Furthermore, the ability to tune emission properties by controlling substituent groups and molecular interactions is a key strategy in the design of materials for organic light-emitting diodes (OLEDs) and other optoelectronic devices. mdpi.com

Computational and Theoretical Chemistry of Cinnamaldehyde Azine

Quantum Chemical Calculations for Structural and Conformational Prediction

Quantum chemical calculations are fundamental to understanding the three-dimensional structure and conformational landscape of cinnamaldehyde (B126680) azine. These methods provide a detailed picture of the molecule's geometry and electronic properties.

Density Functional Theory (DFT) for Geometry Optimization and Conformational Analysis

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly effective for optimizing the geometry of molecules like cinnamaldehyde azine and analyzing their conformational isomers. By employing functionals such as B3LYP with a suitable basis set like 6-311++G(d,p), researchers can model the molecule in the gas phase and in various solvents to understand its stability and structural parameters. thoughtco.comomnicalculator.comnih.gov

Table 1: Calculated Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (C=N-N=C) | Relative Energy (kcal/mol) |

|---|---|---|

| trans-trans | 180° | 0.00 |

| cis-trans | 0°/180° | 3.52 |

| cis-cis | 0° | 7.15 |

Note: Data is illustrative and based on typical values for conjugated azines.

These calculations also provide optimized bond lengths and angles, which are crucial for understanding the extent of electron delocalization across the azine bridge and the phenyl rings.

Ab Initio Methods in Electronic Structure Determination

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, offer a highly accurate way to determine the electronic structure of this compound. thoughtco.com Methods like Hartree-Fock (HF) and post-Hartree-Fock methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide a detailed description of the molecular orbitals and their energies.

These calculations are essential for understanding the electronic transitions within the molecule, which are responsible for its spectroscopic properties. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest, as their energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and has a higher chemical reactivity.

Table 2: Calculated Electronic Properties of this compound

| Property | Value (eV) |

|---|---|

| HOMO Energy | -6.25 |

| LUMO Energy | -1.89 |

| HOMO-LUMO Gap | 4.36 |

Note: Values are hypothetical and representative of conjugated organic molecules.

Theoretical Studies of Reactivity and Reaction Mechanisms

Theoretical studies are invaluable for predicting the reactivity of this compound and elucidating the mechanisms of its reactions. This is particularly important in fields like catalysis, where understanding reaction pathways is key to designing efficient processes.

Prediction of Regioselectivity (e.g., Hydrogenation of C=N vs. C=C Bonds)

This compound possesses multiple reactive sites, including the C=N and C=C double bonds. Theoretical calculations can predict the regioselectivity of reactions such as hydrogenation. By calculating the activation energies for the addition of hydrogen to each of these bonds, it is possible to determine the most likely reaction pathway.

For example, in the hydrogenation of α,β-unsaturated aldehydes, the selectivity between the C=C and C=O bonds is a critical aspect. youtube.com Similarly, for this compound, DFT calculations can be used to model the transition states for the hydrogenation of the C=N and C=C bonds on a catalyst surface. The pathway with the lower activation energy will be the kinetically favored one. The nature of the catalyst can also be incorporated into these models to understand its effect on regioselectivity.

Modeling of Adsorption Energies on Catalytic Surfaces

In heterogeneous catalysis, the adsorption of the reactant onto the catalyst surface is the first and often crucial step. Computational modeling can determine the adsorption energy of this compound on various catalytic surfaces, such as platinum or palladium. comporgchem.com DFT calculations can be employed to explore different adsorption modes (e.g., through the nitrogen lone pairs or the π-system of the phenyl rings) and identify the most stable adsorption geometry. comporgchem.com

The calculated adsorption energy provides insight into the strength of the interaction between the molecule and the surface. A moderate adsorption energy is often desirable for an efficient catalytic cycle, as the reactant must bind strongly enough to react but weakly enough for the product to desorb.

Table 3: Calculated Adsorption Energies of this compound on a Pt(111) Surface

| Adsorption Site | Adsorption Energy (eV) |

|---|---|

| Top | -1.2 |

| Bridge | -1.5 |

| Hollow | -1.8 |

Note: Data is illustrative and based on typical values for organic molecules on metal surfaces.

Calculation of Activation Barriers for Competing Reaction Pathways

Computational chemistry allows for the detailed mapping of the potential energy surface for a given reaction, including the identification of transition states and the calculation of activation barriers. comporgchem.com For this compound, this can be applied to understand competing reaction pathways, such as different cyclization reactions or rearrangements.

By calculating the activation energy for each potential pathway, chemists can predict the major product of a reaction under specific conditions. This information is critical for optimizing reaction conditions to favor the formation of a desired product while minimizing side reactions. For instance, the mechanism of thermal or photochemical isomerization of the azine linkage can be investigated by calculating the energy barrier for rotation around the N-N bond.

Computational Modeling of Photophysical Properties

Computational modeling serves as a powerful tool to elucidate the intricate photophysical behaviors of this compound and its derivatives. Through various theoretical chemistry techniques, researchers can predict and understand properties such as light absorption, emission, and the nature of excited states, which are crucial for designing novel photoactive materials.

HOMO-LUMO Orbital Analysis and Charge Transfer Visualization

The analysis of Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is fundamental to understanding the electronic transitions within a molecule. chalcogen.ro In donor-acceptor (D-A) type molecules like many this compound derivatives, the spatial distribution of these orbitals provides significant insight into the potential for intramolecular charge transfer (ICT) upon photoexcitation. chemrxiv.orgohio-state.edu

Theoretical studies show that for molecules designed to exhibit charge transfer, the HOMO is typically localized on the electron-donating moiety, while the LUMO is localized on the electron-accepting moiety. arxiv.org A small spatial overlap between the HOMO and LUMO is a key characteristic of a charge-transfer excited state. arxiv.orgrsc.org For an azine-linked pyrene-cinnamaldehyde hybrid, computational analysis revealed that the electron density on the two nitrogen atoms of the azine bridge differs, influencing the molecule's electronic properties. acs.org This separation of frontier orbitals facilitates a significant redistribution of electron density from the donor to the acceptor part of the molecule upon excitation from the ground state (S₀) to the first singlet excited state (S₁), a hallmark of an ICT process. chemrxiv.orgrsc.org This charge redistribution is the underlying reason for the unique photophysical properties observed in these compounds.

Excited-State Dipole Moment Calculations

A significant change in the dipole moment between the ground state (μG) and the excited state (μE) is a strong indicator of intramolecular charge transfer. Computational methods, such as those implemented in software packages like Gaussian 09, can accurately calculate these values. acs.orgnih.gov

For an asymmetric azine-based compound linking pyrene (B120774) and cinnamaldehyde moieties, the ground-state dipole moment was calculated to be 4.97 D. acs.orgnih.gov Following excitation, the dipole moment increased substantially to 12.01 D. acs.orgnih.gov This nearly 2.5-fold increase in dipole moment confirms a significant charge separation in the excited state and is consistent with the large observed Stokes shifts, further substantiating the occurrence of excited-state intramolecular charge transfer. acs.orgnih.gov

| State | Calculated Dipole Moment (D) | Reference |

|---|---|---|

| Ground State (μG) | 4.97 | acs.orgnih.gov |

| Excited State (μE) | 12.01 | acs.orgnih.gov |

Simulations of Twisted Intramolecular Charge Transfer (TICT) and Excited-State Intramolecular Proton Transfer (ESIPT)

The Twisted Intramolecular Charge Transfer (TICT) model is a key concept used to explain the dual fluorescence observed in some donor-acceptor molecules. researchgate.net According to this model, upon excitation, the molecule can relax into a new, lower-energy excited state by twisting around a single bond connecting the donor and acceptor groups. nih.gov This twisted conformation is highly polar and its formation is often facilitated in polar solvents. For a pyrene-cinnamaldehyde azine derivative that exhibits dual emission, the TICT model was considered as a possible mechanism to explain the observed photophysics. acs.org Such simulations help to rationalize how molecular geometry changes in the excited state can lead to different emissive pathways. rsc.org

Excited-State Intramolecular Proton Transfer (ESIPT) is another photophysical process where a proton moves from a donor to an acceptor group within the same molecule in the excited state. rsc.org This process results in a tautomeric species that typically fluoresces at a much longer wavelength than the original molecule, leading to a large Stokes shift. nih.gov While ESIPT is a significant mechanism in many fluorescent probes, its role in this compound systems is less documented in the scientific literature compared to TICT. The process is typically observed in heterocycles containing specific intramolecular hydrogen bonds, which may not be present in standard this compound structures. nih.gov

Time-Dependent Density Functional Theory (TDDFT) for Emissive Behavior

Time-Dependent Density Functional Theory (TDDFT) is a workhorse computational method for investigating the excited states of molecules. nih.gov It is widely used to calculate vertical excitation energies, which correspond to light absorption, and to predict the emissive properties of fluorescent compounds. aps.orgmdpi.com The accuracy of TDDFT calculations depends on the choice of the exchange-correlation functional, and various functionals have been benchmarked for their performance in predicting the properties of charge-transfer states. aps.orgnih.gov

For donor-acceptor systems like this compound derivatives, TDDFT is employed to model the potential energy surfaces of the ground and excited states. nih.gov These calculations can confirm the nature of the lowest excited state as a charge-transfer state and can help explain phenomena such as dual fluorescence. By simulating the transition from the excited state back to the ground state, TDDFT provides insights into the expected emission wavelengths and the factors that influence the emissive behavior of the molecule. mdpi.com

Molecular Dynamics Simulations of this compound Systems

Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. mdpi.comhw.ac.uk This method provides valuable insights into the conformational flexibility, stability, and interactions of molecules within various environments, such as in solution or in complex with biological macromolecules. nih.gov

While extensive MD simulations specifically on this compound systems are not widely reported, studies on its precursor, cinnamaldehyde, highlight the utility of this approach. For instance, MD simulations have been used to investigate the binding of cinnamaldehyde to proteins. researchgate.net These simulations can reveal the stability of the compound within a protein's active site, identify key interactions such as hydrogen bonds and hydrophobic contacts, and analyze conformational changes over time. researchgate.netresearchgate.net Such studies are crucial for understanding the molecule's behavior in biological contexts and for the rational design of new functional molecules. The insights gained from MD simulations on cinnamaldehyde can be extrapolated to guide future computational studies on the more complex this compound systems.

Supramolecular Chemistry and Self Assembly Processes

Design Principles for Azine-Based Supramolecular Architectures

The design of supramolecular architectures based on azines, including cinnamaldehyde (B126680) azine, relies on the principles of molecular recognition and programmed self-assembly. mdpi.commonash.edu These principles leverage the inherent structural and electronic features of the azine molecules to guide their organization into well-defined, higher-order structures through non-covalent interactions. wiley.com

Key design considerations for azine-based supramolecular systems include:

Functional Group Placement: The strategic placement of functional groups on the azine backbone or its terminal units is a primary tool for directing self-assembly. These groups can act as specific recognition sites for non-covalent interactions. For instance, introducing hydrogen-bond donors or acceptors can promote the formation of predictable one-, two-, or three-dimensional networks, similar to design strategies used with carboxylic acids. rsc.org

Intermolecular Forces: The choice of molecular building blocks is engineered to promote specific non-covalent interactions such as hydrogen bonding, halogen bonding, or ionic bonding. rsc.org The type and strength of these interactions dictate the stability, dynamics, and function of the resulting supramolecular material. rsc.org By modifying the cinnamaldehyde framework, for example by adding hydroxyl or amino groups, one can introduce specific interaction sites to guide the assembly process.

Hierarchical Assembly: The design can aim for a hierarchical process where molecules first assemble into primary structures (e.g., dimers, chains), which then organize into more complex, higher-order architectures. This bottom-up approach is fundamental to creating sophisticated nanostructured materials. nih.gov

The versatility of the azine synthesis, typically a condensation reaction between hydrazine (B178648) and an aldehyde or ketone, allows for a wide variety of molecular building blocks to be incorporated, enabling fine-tuning of the resulting supramolecular structures. researchgate.net

Role of Non-Covalent Interactions in Cinnamaldehyde Azine Self-Assembly

Non-covalent interactions are the driving force behind the self-assembly of this compound into ordered supramolecular structures. monash.eduwiley.com The final architecture is a result of a delicate balance among several weak forces. nih.gov

The primary non-covalent interactions involved in the self-assembly of this compound and its analogues are:

π-π Stacking Interactions: The aromatic phenyl rings and the conjugated C=C and C=N bonds within the this compound molecule make π-π stacking a dominant interaction. researchgate.net These interactions occur when the planar aromatic regions of adjacent molecules align, often in a parallel-displaced or "offset" arrangement to maximize attraction. researchgate.net This type of stacking is crucial in the formation of stable, layered, or columnar structures in the crystalline state.

Hydrogen Bonding: While the basic this compound molecule lacks strong hydrogen bond donors, derivatives can be synthesized to incorporate groups like hydroxyl (-OH) or amine (-NH2) that can form robust and directional hydrogen bonds. monash.edu These interactions are highly effective in controlling molecular arrangement and can lead to the formation of predictable motifs like chains or sheets. rsc.org

Computational methods such as Hirshfeld surface analysis and reduced density gradient analysis are used to visualize and quantify these weak intermolecular contacts, confirming the presence and relative importance of π-π stacking and C-H···π interactions in the crystal packing of related azine compounds. omicsdi.org

This compound as a Molecular Probe for Complex Supramolecular Systems

The unique photophysical properties of the this compound framework make it and its derivatives valuable as molecular probes for sensing and imaging in complex systems. nih.govacs.org These molecules can report on their local environment through changes in their absorption or emission of light. researchgate.net

Sensing Mechanisms and Applications:

Colorimetric and Fluorometric Ion Detection: The nitrogen atoms in the azine bridge can act as chelating sites for metal ions. The binding of a metal ion like Cu²⁺ or Hg²⁺ alters the electronic structure of the conjugated system, resulting in a distinct color change (colorimetric sensing) or a quenching/enhancement of fluorescence (fluorometric sensing). acs.orgmdpi.com A probe based on 2-hydroxy-1-naphthaldehyde (B42665) azine (HNA), for instance, shows significant fluorescence quenching upon binding to Cu²⁺. mdpi.com

Probing Polarity and Viscosity: Derivatives of cinnamaldehyde are sensitive to the polarity of their environment. acs.org Some cinnamaldehyde-based probes exhibit twisted intramolecular charge transfer (TICT), where the molecule twists in the excited state, a process that is highly dependent on solvent polarity and viscosity. acs.org This property allows them to function as fluorescent sensors for micro-viscosity, with fluorescence intensity increasing in more viscous environments where molecular rotation is restricted. acs.org

Excimer-Coupled Charge Transfer Probes: A specially designed hybrid molecule linking a pyrene (B120774) unit to a dimethylamino-cinnamaldehyde moiety through an azine bridge displays a rare phenomenon of simultaneous intramolecular charge transfer (ICT) and excimer formation. nih.govacs.org In polar solvents, the molecule shows charge-transfer emission, while in water, it exclusively shows excimer emission. nih.govacs.org This dual-channel response makes such probes potentially powerful tools for studying complex supramolecular assemblies like micelles and other biomimetic systems. nih.gov

Displacement Assays: Azine-based probes can be used in sequential sensing. The non-fluorescent HNA-Cu²⁺ complex can be used as a "turn-on" fluorescent probe for biological thiols like cysteine, homocysteine, and glutathione. mdpi.com The thiols have a stronger affinity for Cu²⁺, displacing the HNA probe and restoring its fluorescence. mdpi.com This displacement approach allows for the detection of important biological molecules in aqueous solutions and even within living cells. mdpi.com

Coordination Chemistry and Metallosupramolecular Applications

Cinnamaldehyde (B126680) Azine as a Ligand in Transition Metal Complexes

Cinnamaldehyde azine [(E,E)-3-phenyl-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]prop-2-en-1-imine] serves as an effective ligand, readily forming complexes with various transition metal ions. The coordination typically occurs through the lone pair of electrons on the azomethine nitrogen atoms (-C=N-). bendola.comuomustansiriyah.edu.iq The synthesis of these complexes generally involves the reaction of a metal salt with the pre-synthesized this compound ligand in a suitable solvent.

The resulting metal complexes have been characterized using a range of spectroscopic and analytical techniques, including Fourier-transform infrared (FT-IR) spectroscopy, nuclear magnetic resonance (NMR), UV-Visible spectroscopy, and elemental analysis. bendola.comresearchgate.net In FT-IR spectra, a key indicator of coordination is the shift in the stretching frequency of the azomethine group (ν(C=N)) upon complexation with a metal ion. researchgate.net This shift confirms the involvement of the nitrogen atoms in the coordination sphere.

Studies on Schiff bases derived from cinnamaldehyde and various hydrazides have shown that these ligands can coordinate to metal ions like copper(II) in a bidentate fashion, utilizing the azomethine nitrogen and an oxygen atom from the hydrazide moiety. bendola.com While not this compound itself, these studies provide a model for the coordination behavior. For this compound, which lacks an additional donor atom like oxygen, it is expected to act as a bidentate ligand through its two nitrogen atoms, forming a chelate ring with the metal center. Research on other symmetrical azines supports this, showing they can act as bridging or chelating ligands. uomustansiriyah.edu.iq

The table below summarizes the characterization of a representative copper(II) complex with a cinnamaldehyde-derived Schiff base ligand, which provides insight into the expected coordination behavior of this compound.

| Complex | Ligand | Metal Ion | Coordination Mode | Key Spectroscopic Data (FT-IR, ν(C=N) cm⁻¹) |

| Cu(L)₂ | Cinnamaldehyde Benzoylhydrazone | Cu(II) | Bidentate (N, O) | Ligand: ~1601, Complex: Shifted |

This table is illustrative and based on data for a closely related cinnamaldehyde Schiff base derivative as detailed studies on simple this compound complexes are less common in the provided literature. The shift in the C=N stretching frequency upon complexation is a hallmark of coordination. bendola.com

Stereochemical Aspects of Azine-Metal Coordination Environments

The stereochemistry of transition metal complexes containing this compound is a critical aspect that influences their physical and chemical properties. The coordination of the azine ligand to a metal center can result in various isomers, primarily geometric and optical isomers. ntu.edu.sgsavemyexams.com

Geometric Isomerism: In square planar and octahedral complexes, the arrangement of ligands around the central metal ion can lead to geometric isomers, most commonly cis and trans isomers. savemyexams.comlibretexts.org For an octahedral complex with the general formula [M(L)₂(X)₂], where L is this compound acting as a bidentate ligand and X is a monodentate ligand, two geometric isomers are possible. In the cis isomer, the two X ligands are adjacent to each other (at a 90° angle), while in the trans isomer, they are opposite each other (at a 180° angle). savemyexams.com

Similarly, for an octahedral complex of the type [M(L)₃], where L is a symmetrical bidentate ligand like this compound, facial (fac) and meridional (mer) isomers can exist. The fac isomer has the three nitrogen atoms of one side of the azine ligands occupying one face of the octahedron, while the mer isomer has these three nitrogen atoms in a plane that bisects the octahedron. youtube.com

The specific stereochemistry adopted by a this compound complex will depend on factors such as the coordination number and preferred geometry of the metal ion, the steric bulk of the ligand, and the reaction conditions. The inherent planarity and conformational possibilities of the this compound ligand itself, particularly the (E/Z) configuration around the C=N double bonds, also play a crucial role in determining the final three-dimensional structure of the metal complex. bendola.com

Advanced Materials Science Applications of Cinnamaldehyde Azine

Development of Cinnamaldehyde (B126680) Azine for Non-Linear Optical (NLO) Materials

Non-linear optical (NLO) materials are pivotal for advanced photonic technologies, including optical switching, frequency conversion, and data storage. frontiersin.orgtcichemicals.com Organic molecules with extended π-conjugated systems and donor-acceptor groups are particularly promising candidates for NLO applications due to their high nonlinear optical efficiencies and rapid response times. tcichemicals.com

Azines, as a class of compounds, have been identified as possessing potential for NLO applications. erpublications.comresearchgate.net The NLO response in organic materials is often associated with intramolecular charge transfer. Asymmetric azines that incorporate both electron-donating and electron-accepting groups at the ends of the π-conjugated backbone are particularly investigated as novel organic NLO materials. erpublications.com While cinnamaldehyde azine itself is a symmetrical (D-π-A-π-D type) molecule, its core structure serves as a valuable precursor for creating more complex, NLO-active compounds.

Research into related derivatives has demonstrated the viability of this approach. For instance, the synthesis of borinate derivatives from cinnamaldehyde-based imine ligands has been shown to enhance the NLO response. rsc.org In one study, complexation with boron led to a significant increase in the second-order NLO response, as measured by the electric-field-induced second harmonic (EFISH) technique. rsc.org For a derivative featuring strong electron-donating and electron-withdrawing groups, the NLO response (βμ value) increased threefold after boron complexation. rsc.org This highlights a key strategy where the fundamental this compound structure can be chemically modified to create materials with substantial NLO properties suitable for advanced devices. frontiersin.orgrsc.org

| Compound Type | NLO Property Investigated | Key Finding | Reference |

| Asymmetric Azines | Second-order non-linearity | Donor-acceptor groups enhance NLO response. | erpublications.com |

| Borinate derivatives of cinnamaldehyde imines | Second-order (βμ) & Third-order (χ(3)) non-linearity | Boron complexation increased the βμ value threefold in one case. | rsc.org |

Exploration in Optoelectronic and Sensing Devices

The unique electronic and photophysical properties of azine-containing compounds make them suitable for various optoelectronic and sensing applications. researchgate.net The azine linkage is used to connect different chromophores, and the resulting molecules have been explored as organic luminophores, in dye lasers, and as hole-transport materials in optoelectronic devices. erpublications.comrsc.org Symmetrical azines often have good ionization potential and charge drift mobility, which are beneficial for these applications. rsc.org

This compound and its derivatives are particularly interesting for sensing applications due to the sensitivity of their electronic structure to the local environment.

Fluorescent Chemosensors : Azine derivatives are recognized for their potential in sensing applications, offering advantages like ease of synthesis and affordability. researchgate.net Unsymmetrical azines, in particular, have been developed as "turn-on" fluorescent sensors for detecting various analytes. researchgate.net For example, an azine-linked pyrene-cinnamaldehyde hybrid was synthesized to study its photophysical properties, demonstrating that coupling different functional units via an azine bridge can create molecules with unique emission characteristics. acs.org This hybrid exhibited both intramolecular charge transfer (ICT) and excimer formation, with the emission properties being highly dependent on solvent polarity. acs.org

Viscosity Sensors : Derivatives of cinnamaldehyde have been successfully developed as molecular sensors for detecting changes in micro-environmental viscosity. acs.orgresearchgate.net One such sensor, based on a triphenylamine-modified cinnamaldehyde structure, operates via a twisted intramolecular charge transfer (TICT) mechanism. acs.org In low-viscosity environments, the molecule undergoes free rotation, quenching fluorescence. In high-viscosity media, this rotation is restricted, leading to a significant "turn-on" fluorescent signal. acs.org This sensor demonstrated a large Stokes shift, which is advantageous for reducing signal interference from autofluorescence in practical applications. acs.org

The core structure of this compound, with its reactive aldehyde groups and conjugated system, provides a versatile platform for designing such advanced functional materials. mdpi.com

| Application Area | Enabling Mechanism | Example Compound/System | Key Feature |

| Fluorescent Sensing | Intramolecular Charge Transfer (ICT) / Aggregation-Induced Emission (AIE) | Unsymmetrical azines, Pyrene-cinnamaldehyde hybrid | "Turn-on" fluorescence, solvent-dependent emission |

| Optoelectronics | Hole-transport properties | Symmetrical azine-based polymers | Good ionization potential and charge drift mobility |

| Viscosity Sensing | Twisted Intramolecular Charge Transfer (TICT) | Triphenylamine-modified cinnamaldehyde | Fluorescence intensity increases with viscosity, large Stokes shift |

Thermal Stability and Decomposition Pathways for Material Integrity

The thermal stability of a material is a critical parameter that determines its reliability and operational lifetime in a device. For organic materials used in electronics and optics, high thermal stability is essential to prevent degradation during fabrication and use.

The thermal behavior of this compound is influenced by its conjugated structure. The presence of the azine linkage (-N=N-) may enhance the molecule's stability compared to its precursor, cinnamaldehyde. However, specific data on the thermal decomposition of pure this compound is limited. Insights can be drawn from studies on cinnamaldehyde itself, which is known to be prone to oxidation and has relatively poor thermal stability, with degradation observed at temperatures as low as 60°C and oxidation occurring around 100°C. echemi.comresearchgate.net

The primary pathway for the thermal degradation of cinnamaldehyde in the presence of air is oxidation. nih.gov This process involves the formation of peroxides as intermediate products. nih.gov

Oxidation Process : At temperatures between 308 K (35°C) and 338 K (65°C), cinnamaldehyde readily oxidizes. nih.gov Initially, peroxide concentration increases, but as the temperature rises further, the rate of peroxide decomposition surpasses its formation rate. nih.gov

Decomposition : The O-O bond in peroxides is weak (bond energy of ~43 kcal mol⁻¹) and easily broken by heat. nih.gov The rapid decomposition of accumulated peroxides can lead to a violent thermal event, releasing significant heat and causing a sharp increase in system pressure. nih.gov The final oxidation product is often benzaldehyde. researchgate.net

For this compound, similar oxidative pathways at the ethylenic double bonds and residual aldehyde groups could be anticipated, though the azine bridge itself is a point of potential thermal cleavage. To properly assess its material integrity, experimental techniques are necessary.

Thermogravimetric Analysis (TGA) : This technique is used to measure the mass loss of a sample as a function of temperature in a controlled atmosphere, identifying the onset temperature of decomposition.

Mini Closed Pressure Vessel Test (MCPVT) : This method can be utilized to study thermal and oxidative stress, monitoring pressure changes to detect gas evolution during degradation.

Understanding these degradation pathways is crucial for developing strategies to enhance the stability of this compound-based materials, for instance, by incorporating antioxidant moieties or by encapsulating the molecule within a more stable polymer matrix. mdpi.com

Q & A

Q. What are the key synthetic methodologies for cinnamaldehyde azine, and how can reaction conditions be optimized?

this compound is synthesized via the condensation of cinnamaldehyde (an α,β-unsaturated aldehyde) with hydrazine derivatives. To optimize yield and purity, factors such as stoichiometric ratios (e.g., aldehyde-to-hydrazine molar ratio), solvent polarity (e.g., ethanol or methanol), and reaction temperature (typically 60–80°C) must be systematically varied . Reaction progress can be monitored using thin-layer chromatography (TLC) or HPLC to identify intermediate hemiacetal/byproduct formation . Post-synthesis purification via column chromatography or recrystallization is critical to isolate the azine product.

Q. Which analytical techniques are most effective for characterizing this compound’s structural and chemical properties?

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm the azine’s imine (-C=N-) linkage and aromatic proton environments.

- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns.

- Infrared Spectroscopy (IR): Stretching frequencies near 1600–1650 cm⁻¹ indicate C=N bonds .

- X-ray Diffraction (XRD): Resolves crystal structure and stereochemistry.

- Thermogravimetric Analysis (TGA): Assesses thermal stability under controlled atmospheres .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the thermal stability and decomposition pathways of this compound?

Utilize the Mini Closed Pressure Vessel Test (MCPVT) to simulate oxidative and thermal stress conditions. Parameters include:

- Temperature ramping (e.g., 5°C/min) to identify decomposition thresholds.

- Pressure monitoring to detect gas evolution during degradation.

- Post-reaction analysis (e.g., GC-MS or FTIR) to identify volatile byproducts like CO₂ or peroxides . Kinetic studies (e.g., Arrhenius plots) can model reaction pathways and predict shelf-life stability.

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound across cancer cell lines?

Discrepancies in cytotoxicity data may arise from:

- Cell line variability (e.g., metabolic activity, membrane permeability).

- Dose-response heterogeneity (e.g., IC₅₀ values sensitive to exposure duration). Methodological solutions:

- Standardize assays (e.g., MTT or apoptosis markers like caspase-3 activation) across multiple cell lines .

- Use isotopically labeled this compound (e.g., ¹⁴C-tracers) to quantify cellular uptake and metabolite profiling .

- Validate mechanisms via gene knockout models (e.g., p53-deficient cells) to isolate pathways like ROS-mediated apoptosis .

Q. How can computational modeling enhance the understanding of this compound’s reactivity in catalytic hydrogenation?

Density Functional Theory (DFT) simulations predict regioselectivity in hydrogenation (e.g., preferential reduction of C=N vs. C=C bonds). Key steps:

- Model adsorption energies of azine on catalytic surfaces (e.g., Pt or Ru nanoparticles).

- Compare activation barriers for competing pathways to guide catalyst selection (e.g., supports like TiO₂ or Al₂O₃) . Experimental validation via in-situ FTIR or X-ray absorption spectroscopy (XAS) confirms intermediate species .

Q. What protocols mitigate challenges in synthesizing this compound derivatives with tailored substituents?

- Protecting group strategies: Temporarily shield reactive aldehyde groups during functionalization (e.g., acetal formation) .

- Microwave-assisted synthesis: Accelerate reaction rates and improve selectivity for bulky substituents.

- High-throughput screening: Test diverse hydrazine analogs (e.g., arylhydrazines) to optimize electronic/steric effects .

Methodological Guidelines

- Data reproducibility: Include raw datasets (e.g., NMR spectra, kinetic curves) in appendices, with metadata on instrumentation and calibration .

- Hazard mitigation: Follow safety protocols for handling hydrazine derivatives (e.g., PPE, fume hoods) due to potential mutagenicity .

- Literature benchmarking: Cross-reference synthesis and bioactivity data against primary sources (e.g., ACS journals) to avoid unreliable platforms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |